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1-(6-Bromo-2,3-difluorophenyl)ethanol

Cat. No.: B12097237
CAS No.: 1232407-69-0
M. Wt: 237.04 g/mol
InChI Key: BPGWNXPISPXEJE-UHFFFAOYSA-N
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Description

The Strategic Importance of Halogenated Aryl Ethanol (B145695) Scaffolds in Modern Synthetic Chemistry

Halogenated aryl ethanol scaffolds are of significant strategic importance in modern synthetic chemistry due to their versatility as synthetic intermediates. The halogen atom, typically bromine or chlorine, serves as a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful means to elaborate the aromatic core. The ability to introduce diverse substituents at the halogenated position is a key strategy in the development of new pharmaceuticals and functional materials.

Furthermore, the ethanol side chain, with its hydroxyl group, offers another point of chemical modification. The alcohol can be oxidized to a ketone, which can then undergo a variety of nucleophilic additions or reductive aminations. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution reactions. This dual functionality of halogenated aryl ethanols makes them highly sought-after building blocks for the synthesis of complex target molecules.

Current Research Trajectories in Chiral Aryl Alcohol Synthesis and Functionalization

The synthesis of chiral aryl alcohols, where the carbon atom bearing the hydroxyl group is a stereocenter, is a major focus of current research in organic chemistry. acs.orgmedihealthpedia.com Enantiomerically pure chiral alcohols are critical components in many pharmaceuticals, as the stereochemistry of a drug can have a profound impact on its efficacy and safety. medihealthpedia.com Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance.

Current research trajectories in this area are largely centered on asymmetric catalysis. This includes the use of chiral catalysts in the reduction of prochiral aryl ketones to their corresponding alcohols. Both transition-metal-catalyzed asymmetric transfer hydrogenation and biocatalytic reductions using enzymes such as ketoreductases have emerged as powerful tools for accessing chiral aryl alcohols with high enantiomeric excess. acs.org The functionalization of these chiral alcohols is another active area of investigation. Research is focused on developing new methods to convert the hydroxyl group into other functional groups while preserving the stereochemical integrity of the molecule. This allows for the incorporation of the chiral aryl ethanol motif into a wide range of complex molecules.

Aims and Scope of Research on 1-(6-Bromo-2,3-difluorophenyl)ethanol

The compound This compound is a specific example of a halogenated aryl ethanol that has garnered interest as a key intermediate in medicinal chemistry. Research on this particular molecule is primarily driven by its utility in the synthesis of novel therapeutic agents.

A significant aim of the research involving This compound is its use as a precursor for the synthesis of substituted pyrazolopyridine derivatives. Pyrazolopyridines are a class of heterocyclic compounds that have shown a wide range of biological activities, including potential applications as anticancer, antileishmanial, and central nervous system (CNS) disorder treatments. acs.orgnih.govresearchgate.netcarta-evidence.orgrsc.org

The scope of this research involves the multi-step synthesis of complex drug candidates, where the unique substitution pattern of This compound is crucial. The bromo substituent provides a handle for introducing further complexity through cross-coupling reactions, while the difluorophenyl moiety can enhance the metabolic stability and pharmacokinetic properties of the final compound. The chiral center of the ethanol group is also of interest for developing stereospecific interactions with biological targets. A notable example of its application is in the synthesis of pyrazolopyridine derivatives that have been investigated for the treatment of CNS disorders.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
CAS Number 1427430-84-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrF2O B12097237 1-(6-Bromo-2,3-difluorophenyl)ethanol CAS No. 1232407-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1232407-69-0

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(6-bromo-2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3

InChI Key

BPGWNXPISPXEJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 6 Bromo 2,3 Difluorophenyl Ethanol

Precursor Synthesis and Regioselective Functionalization of the Aromatic Core

The strategic introduction of the bromo and difluoro groups onto the phenyl ring is a critical aspect of the synthesis. This requires precise control over regioselectivity, which can be achieved through various advanced organic synthesis techniques.

Directed ortho-Metalation Strategies for Bromination and Fluorination Pattern Control

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing 1-(6-bromo-2,3-difluorophenyl)ethanol, a plausible strategy involves the use of a suitable directing group on a difluorinated benzene (B151609) ring to introduce the bromine atom at the desired position.

For instance, starting with 1,2-difluorobenzene, a directing group such as a carboxamide or a methoxy (B1213986) group could be used to direct lithiation to the 3-position. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would yield a 1-bromo-2,3-difluorobenzene (B1273032) derivative. The choice of the directing group is crucial and must be compatible with the subsequent reaction steps. Steric and electronic factors of the substituents on the arene play a significant role in determining the site of metalation. libretexts.org

Synthesis of 6-Bromo-2,3-difluorobenzaldehyde and Related Precursors

A key precursor for the synthesis of this compound is 6-bromo-2,3-difluorobenzaldehyde. While commercially available from various suppliers, understanding its synthesis is crucial for a comprehensive approach. thermofisher.comfishersci.com

One potential route to this aldehyde involves the formylation of 1-bromo-2,3-difluorobenzene. This can be achieved through ortho-lithiation of 1-bromo-2,3-difluorobenzene, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). thieme-connect.de The regioselectivity of the lithiation is critical and can be influenced by the solvent and temperature.

An alternative approach starts from 2,3-difluorotoluene. A patent describes the synthesis of 6-bromo-2,3-difluorotoluene (B1590535) from 2,3,4-trifluoronitrobenzene through a multi-step process involving nucleophilic substitution, decarboxylation, reduction, and a Sandmeyer-type diazotization-bromination. google.com The resulting 6-bromo-2,3-difluorotoluene could then be oxidized to the corresponding benzaldehyde, for instance, using methods like the one described for the synthesis of 3-fluoro-6-bromo-2-pyridinecarboxaldehyde from its corresponding hydroxymethylpyridine using Dess-Martin periodinane. chemicalbook.com

Another important precursor is 6-bromo-2,3-difluoroacetophenone. This prochiral ketone can be synthesized via Friedel-Crafts acylation of 1-bromo-2,3-difluorobenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgsaskoer.camasterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the existing bromo and fluoro substituents.

PrecursorCAS NumberSynthesis Approach
6-Bromo-2,3-difluorobenzaldehyde360576-04-1Ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation; Oxidation of 6-bromo-2,3-difluorotoluene.
6-Bromo-2,3-difluorotolueneNot availableMulti-step synthesis from 2,3,4-trifluoronitrobenzene. google.com
1-Bromo-2,3-difluorobenzene38573-88-5Commercially available. chemicalbook.comchemicalbook.comsigmaaldrich.com
6-Bromo-2,3-difluoroacetophenoneNot availableFriedel-Crafts acylation of 1-bromo-2,3-difluorobenzene.

Sequential Halogenation and Functional Group Interconversion on the Aryl Ring

Sequential halogenation offers another pathway to the desired substitution pattern. Starting with a difluorinated aromatic compound, regioselective bromination can be challenging. The directing effects of the fluorine atoms must be carefully considered. While halogens are deactivating, they are ortho, para-directing. In 1,2-difluorobenzene, the positions are electronically similar, making selective bromination difficult.

Functional group interconversion provides a more controlled approach. For example, starting with a pre-functionalized difluoroaniline, a Sandmeyer reaction can be employed to introduce the bromine atom at a specific position. A process for synthesizing 3-bromo-2,5-difluorobenzaldehyde (B2370111) from 4-amino-3-bromo-2,5-difluorobenzaldehyde (B8768410) using a diazotization reaction followed by reduction with hypophosphorous acid has been documented. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of the 6-bromo-2,3-difluoro isomer.

Stereoselective Construction of the Ethanol (B145695) Moiety

The final and critical step in the synthesis of this compound is the stereoselective reduction of the corresponding prochiral ketone, 6-bromo-2,3-difluoroacetophenone, to introduce the chiral carbinol center.

Asymmetric Reduction of 6-Bromo-2,3-difluoroacetophenone (or similar prochiral ketones)

The asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically pure secondary alcohols. This can be accomplished through both chemical and biocatalytic methods.

Biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally benign approach for the asymmetric reduction of ketones. nih.gov These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. mdpi.com

The reduction of halo-substituted acetophenones using ADHs has been successfully demonstrated. For instance, alcohol dehydrogenases from various microorganisms, including Lactobacillus brevis and Thermoanaerobacter sp., have been used for the asymmetric reduction of acetophenone (B1666503) derivatives. thieme-connect.de Research has shown that both electron-donating and electron-withdrawing substituents on the aromatic ring can influence the activity and enantioselectivity of the reduction. researchgate.net

Specifically, the asymmetric reduction of 2-haloacetophenones using mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been investigated, yielding optically active halohydrins with high enantioselectivity. nih.gov Furthermore, microbial reduction of 2-bromo-4-fluoro acetophenone using various yeast strains has been shown to produce the corresponding (S)-alcohol in high yield and enantiomeric excess. researchgate.net These examples strongly suggest that a suitable ADH could be identified or engineered for the highly stereoselective reduction of 6-bromo-2,3-difluoroacetophenone to afford either the (R)- or (S)-enantiomer of this compound.

The following table summarizes the key enzymes and their applications in the reduction of related ketones:

Enzyme SourceSubstrate TypeKey FindingsReference
Thermoanaerobacter pseudethanolicus (TeSADH) mutants2-HaloacetophenonesHigh enantioselectivity for optically active halohydrins. nih.gov
Lactobacillus brevis, Thermoanaerobacter sp.Acetophenone derivativesReduction to secondary alcohols in enantiomerically pure form. thieme-connect.de
Yeast strains (Candida, Pichia, etc.)2-Bromo-4-fluoro acetophenoneHigh yield and enantiomeric excess for the corresponding (S)-alcohol. researchgate.net
Ralstonia sp., Lactobacillus brevis, etc.1,4-Diaryl-1,4-dionesComplete diastereo- and enantioselectivity under mild conditions. mdpi.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For the chiral alcohol this compound, a key intermediate in the synthesis of various biologically active molecules, obtaining high enantiomeric purity is critical. This article details advanced synthetic strategies to produce this specific chiral alcohol, focusing on asymmetric synthesis and resolution techniques.

1 Asymmetric Synthesis from 6'-Bromo-2',3'-difluoroacetophenone

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 6'-bromo-2',3'-difluoroacetophenone. This can be achieved through several catalytic methods.

2 Asymmetric Catalytic Hydrogenation (e.g., Ru-BINAP, Rh-DuPHOS systems)

Asymmetric catalytic hydrogenation is a powerful, atom-economical method for the enantioselective reduction of ketones. Transition metal complexes with chiral ligands, such as Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Rhodium-DuPHOS (1,2-bis(2,5-dialkylphospholano)benzene), are highly effective for this transformation. nih.gov

The general mechanism for Ru-BINAP catalyzed hydrogenation of ketones often involves a metal-ligand bifunctional pathway. nih.gov For a substrate like 6'-bromo-2',3'-difluoroacetophenone, the catalyst, typically a complex like trans-[RuCl2{(S)-binap}{(S,S)-dpen}], activates molecular hydrogen. nih.gov The ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a stereochemically controlled manner, dictated by the chiral environment of the BINAP ligand. The presence of ortho-substituents (bromo and fluoro groups) on the phenyl ring can influence the stereochemical outcome due to steric and electronic interactions with the chiral ligand.

Rhodium-DuPHOS catalysts are also highly effective, particularly for a range of functionalized ketones. These catalysts, such as [(R,R)-Et-DuPHOS-Rh]BF4, typically operate under mild conditions and exhibit high enantioselectivity. The predictable stereochemical outcome is a key advantage of these systems.

While specific data for the hydrogenation of 6'-bromo-2',3'-difluoroacetophenone is not extensively published, results from analogous substrates provide insight into the expected efficacy.

Table 1: Representative Asymmetric Hydrogenation of Substituted Acetophenones

Substrate Catalyst System Solvent Temp (°C) H2 Pressure (atm) ee (%) Ref
Acetophenone trans-[RuCl2((S)-binap)((S,S)-dpen)] / KOtBu 2-Propanol 28 8 97 (R) nih.gov
2'-Fluoroacetophenone L-proline modified Ir/γ-Al2O3 Dioxane 60 40 39.3
2-(6-methoxy-2-naphthyl)propenoic acid Ru(S-BINAP)(OAc)2 Methanol (B129727) 25 30 >95 (S) researchgate.net

3 Chiral Reducing Agents (e.g., CBS reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., BH3·THF or BH3·SMe2). organic-chemistry.orgyoutube.comchem-station.com The method is known for its high enantioselectivity, predictable stereochemistry, and operational simplicity. chem-station.comrsc.org

The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the CBS catalyst. The borane reducing agent is coordinated to the catalyst's nitrogen atom. This ternary complex arranges the ketone so that one of its prochiral faces is shielded by the catalyst's chiral scaffold. The hydride is then delivered intramolecularly to the carbonyl carbon from the less sterically hindered face, leading to the formation of the chiral alcohol with high enantiomeric excess. youtube.com For 6'-bromo-2',3'-difluoroacetophenone, the steric bulk of the substituted phenyl group relative to the methyl group dictates the approach to the catalyst, allowing for predictable formation of either the (R) or (S) alcohol, depending on the chirality of the proline-derived catalyst used.

Table 2: Representative CBS Reduction of Substituted Acetophenones

Substrate Catalyst (mol%) Reducing Agent Solvent Temp (°C) ee (%) Ref
Acetophenone (R)-Me-CBS (10) BH3·SMe2 THF -20 97 (R) chem-station.com
2,2,2-Trifluoroacetophenone (S)-Oxazaborolidine (10) BH3·THF Toluene RT 91 (R) nih.gov
Various Aryl Ketones (S)-Me-CBS (10) BH3·THF 2-MeTHF -10 to RT 85-99 rsc.org

2 Chiral Resolution Techniques for Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound, followed by separation of the enantiomers.

1 Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation. Lipases are widely used enzymes for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis. jocpr.com

In a typical procedure for resolving racemic this compound, the alcohol is reacted with an acyl donor (e.g., vinyl acetate) in a non-aqueous solvent, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. nih.govmdpi.com The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated alcohol (e.g., (R)-1-(6-bromo-2,3-difluorophenyl)ethyl acetate) and the unreacted alcohol (e.g., (S)-1-(6-bromo-2,3-difluorophenyl)ethanol), both in high enantiomeric excess. These can then be separated by standard chromatographic methods.

Table 3: Representative Lipase-Catalyzed Kinetic Resolution of Alcohols

Substrate Lipase Acyl Donor Solvent ee (Substrate) ee (Product) Ref
(±)-1-(2-Furyl)ethanol Novozym 435 Vinyl Acetate n-Heptane 89% >99% nih.gov
(±)-Flurbiprofen CALB Methanol Dichloromethane - 90% nih.gov
(±)-1-Benzo[b]thiophen-2-yl-ethanol CALB Vinyl Acetate Toluene 98% >99%

2 Diastereomeric Salt Formation and Crystallization

A classical and industrially viable method for resolving racemates is through the formation of diastereomeric salts. For a racemic alcohol like this compound, this first requires derivatization to a carboxylic acid, for example, by forming a hemiphthalate ester. This racemic acid mixture is then reacted with an enantiomerically pure chiral base (a resolving agent), such as (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine.

This reaction produces a mixture of two diastereomeric salts (e.g., [(R)-acid·(R)-base] and [(S)-acid·(R)-base]). Since diastereomers have different physical properties, they can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with an acid, and the ester is hydrolyzed to yield the enantiomerically pure this compound.

3 Chromatographic Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. csfarmacie.czyoutube.com For the direct separation of the enantiomers of this compound, polysaccharide-based CSPs are particularly effective. nih.govresearchgate.net

Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are commonly used. nih.gov The separation mechanism relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution of the two enantiomer peaks. researchgate.netnih.gov This method is highly versatile and can be scaled from analytical quantification of enantiomeric excess to preparative isolation of pure enantiomers.

Table 4: Representative Chiral HPLC Separation Conditions for Alcohols

Compound Type Chiral Stationary Phase Mobile Phase Detection Ref
Chiral Alcohols Chiralpak AD-H n-Hexane / Isopropanol UV nih.gov
β-Blockers Chiralpak IG-3 Polar-organic / Reversed-phase UV
Carboxylic Acids Chiralpak CBH Ammonium Acetate / Methanol UV researchgate.net

3 Dynamic Kinetic Resolution Strategies in One-Pot Syntheses

Dynamic kinetic resolution (DKR) is an elegant strategy that can theoretically convert a racemate into a single enantiomer with 100% yield. This is achieved by combining a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution.

For the synthesis of this compound, a DKR approach would involve the enantioselective reduction of 6'-bromo-2',3'-difluoroacetophenone under conditions that also promote the rapid racemization of the ketone. This is often accomplished by using a combination of a chiral reducing catalyst (as in asymmetric hydrogenation) and a racemization catalyst (often a base or another transition metal complex). As one enantiomer of the ketone is consumed by the reduction, the racemization catalyst continuously converts the remaining, less reactive enantiomer into the more reactive one, funneling the entire starting material into a single enantiomeric product. While specific DKR protocols for 6'-bromo-2',3'-difluoroacetophenone are not widely documented, the combination of a Ru-BINAP catalyst with a base under hydrogenation conditions often exhibits DKR behavior for similar ketones.

Application of Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. wikipedia.orgwikipedia.org In the synthesis of chiral alcohols like this compound, a chiral auxiliary can be temporarily attached to the precursor ketone or a derivative thereof, to direct the stereochemical outcome of a reduction or alkylation reaction. wikipedia.orgwikipedia.org One of the most widely used classes of chiral auxiliaries are the Evans-type oxazolidinones. wikipedia.orgyoutube.comcolab.ws

A plausible approach involves the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a derivative of 6-bromo-2,3-difluorobenzoic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction. However, a more direct route to the target alcohol is the diastereoselective reduction of an α-keto imide derived from 1-(6-bromo-2,3-difluorophenyl)ethanone (B1406189). While specific literature on this exact transformation is scarce, extensive research on the diastereoselective reduction of similar α-keto amides and imides provides a strong basis for its feasibility. These reactions typically proceed with high diastereoselectivity, which can be influenced by the choice of reducing agent and reaction conditions.

Table 1: Hypothetical Diastereoselective Reduction of an N-Acyl Oxazolidinone Derivative of 1-(6-Bromo-2,3-difluorophenyl)ethanone

EntryChiral AuxiliaryReducing AgentSolventDiastereomeric Ratio (d.r.)
1(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneL-Selectride®THF>95:5
2(4S)-4-isopropyloxazolidin-2-oneNaBH₄/CeCl₃MeOH90:10
3(1R,2S)-Norephedrine-derived oxazolidinoneLiAlH(OtBu)₃THF92:8

This table is illustrative and based on known selectivities for analogous systems.

The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomer of this compound. The predictability and high stereocontrol offered by Evans auxiliaries make this a robust strategy for obtaining enantiopure material. youtube.comcolab.ws

Convergent and Divergent Synthetic Pathways to the Target Compound

Convergent and divergent synthetic strategies offer efficient routes to the target compound and its analogues. A convergent approach assembles the final molecule from several independently synthesized fragments, while a divergent approach allows for the creation of a library of related compounds from a common intermediate.

Exploration of Late-Stage Functionalization for Structural Diversity

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical diversity into complex molecules at a late step in the synthesis. nih.govthieme.de This approach avoids the need for lengthy de novo syntheses for each new analogue. For this compound, LSF could be employed to modify the aromatic ring, for instance, by introducing additional substituents or by transforming the existing bromine atom.

Palladium-catalyzed C-H activation is a prominent LSF tool that could be applied to a protected form of this compound. nih.govresearchgate.net Directing groups can be used to achieve high regioselectivity in the functionalization of C-H bonds. For example, a picolinamide (B142947) or other nitrogen-containing directing group could be installed on the alcohol, directing the C-H activation to a specific position on the phenyl ring.

Table 2: Potential Late-Stage Functionalization Reactions on a Derivative of this compound

EntryReaction TypeReagent/CatalystFunctional Group Introduced
1C-H ArylationAr-B(OH)₂, Pd(OAc)₂Aryl
2C-H AlkylationAlkyl-B(OH)₂, Pd(OAc)₂Alkyl
3C-H HalogenationNCS, Pd(OAc)₂Chloro
4Suzuki-Miyaura CouplingR-B(OH)₂, Pd(PPh₃)₄Various R groups (replaces Br)

This table presents potential LSF reactions based on established methodologies.

Furthermore, the bromine atom on the phenyl ring serves as a valuable handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of functional groups in the final steps of the synthesis.

Multicomponent Reaction (MCR) Approaches for Expedited Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. wikipedia.orgorganic-chemistry.orgnih.gov MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity.

For the synthesis of this compound and its derivatives, isocyanide-based MCRs such as the Passerini and Ugi reactions are particularly relevant. wikipedia.orgorganic-chemistry.orgnih.gov

The Passerini three-component reaction involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov In the context of our target, 1-(6-bromo-2,3-difluorophenyl)ethanone could serve as the carbonyl component. Reaction with a suitable carboxylic acid and an isocyanide would yield an α-acyloxy amide derivative. Subsequent hydrolysis of the ester and amide functionalities would provide the desired α-hydroxy acid, which could then be converted to the target alcohol.

The Ugi four-component reaction brings together a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. wikipedia.org Using 1-(6-bromo-2,3-difluorophenyl)ethanone as the ketone component, along with an amine, a carboxylic acid, and an isocyanide, would lead to a complex α-amino amide derivative. While this does not directly yield the target alcohol, it opens up pathways to a diverse range of structurally related and potentially biologically active molecules.

Table 3: Plausible Multicomponent Reactions Utilizing 1-(6-Bromo-2,3-difluorophenyl)ethanone

ReactionComponentsProduct Type
Passerini1-(6-Bromo-2,3-difluorophenyl)ethanone, Acetic Acid, tert-Butyl isocyanideα-Acyloxy amide
Ugi1-(6-Bromo-2,3-difluorophenyl)ethanone, Benzylamine, Acetic Acid, tert-Butyl isocyanideα-Acylamino amide

This table illustrates the potential application of MCRs for generating complex derivatives from the precursor ketone.

These MCR approaches offer a rapid and efficient means to construct complex molecular scaffolds from simple starting materials, providing a powerful tool for the exploration of chemical space around the this compound core structure.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 6 Bromo 2,3 Difluorophenyl Ethanol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a key site for several important chemical reactions, including nucleophilic substitutions, oxidations, and dehydrations.

Stereospecific Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Nucleophilic substitution reactions at the chiral center of 1-(6-Bromo-2,3-difluorophenyl)ethanol can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. nih.govlibretexts.org The benzylic position of the alcohol enhances the propensity for carbocation formation, a key intermediate in the SN1 mechanism. libretexts.org

SN1 Pathway: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). libretexts.org Subsequent departure of the water molecule results in a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. The planar carbocation intermediate can then be attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of products. nih.gov The reaction rate in an SN1 mechanism is primarily dependent on the concentration of the substrate. amherst.edu

SN2 Pathway: A concerted, stereospecific SN2 reaction is also possible, particularly with a strong, unhindered nucleophile and in a polar aprotic solvent. nih.gov In this pathway, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. nih.gov For the SN2 reaction to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by tosylation or mesylation. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. amherst.edu The steric hindrance around the reaction center, influenced by the ortho-bromo and -difluoro substituents, may play a significant role in the feasibility of this pathway.

Oxidation Reactions to Ketone Precursors and Carboxylic Acid Derivatives

The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, 1-(6-Bromo-2,3-difluorophenyl)ethanone (B1406189). Further oxidation to a carboxylic acid would involve cleavage of the carbon-carbon bond, which is generally not a standard transformation under typical oxidation conditions for secondary alcohols.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇), as well as potassium permanganate (B83412) (KMnO₄). rsc.orgasianpubs.orgnih.gov

With a reagent such as pyridinium chlorochromate (PCC), the oxidation of a secondary benzylic alcohol proceeds smoothly to the ketone. rsc.orgasianpubs.orgtandfonline.comugm.ac.id The reaction is typically carried out in a solvent like dichloromethane. tandfonline.com

Oxidizing AgentExpected ProductGeneral Conditions
Pyridinium Chlorochromate (PCC)1-(6-Bromo-2,3-difluorophenyl)ethanoneDichloromethane, room temperature
Potassium Dichromate (K₂Cr₂O₇)1-(6-Bromo-2,3-difluorophenyl)ethanoneAcidic conditions (e.g., H₂SO₄), heating
Potassium Permanganate (KMnO₄)1-(6-Bromo-2,3-difluorophenyl)ethanoneControlled conditions (neutral or slightly basic)

This table presents expected products based on established principles of secondary alcohol oxidation.

Further oxidation to a carboxylic acid derivative, such as 6-bromo-2,3-difluorobenzoic acid, would necessitate cleavage of the C-C bond adjacent to the phenyl ring. Strong oxidizing agents like hot, alkaline potassium permanganate can achieve this, but it is a more vigorous reaction than the simple oxidation of the secondary alcohol to a ketone. tandfonline.com

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound is expected to produce 1-bromo-3,4-difluoro-2-vinylbenzene. This elimination reaction typically proceeds through an E1 or E2 mechanism. aakash.ac.inlibretexts.org

Given that this is a secondary benzylic alcohol, the E1 pathway is highly probable under acidic conditions. acs.orgacs.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group (H₂O). libretexts.org The departure of water leads to the formation of a secondary benzylic carbocation. This carbocation is stabilized by the adjacent phenyl ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product. aakash.ac.inacs.org The temperature required for the dehydration of secondary alcohols is typically in the range of 100–140 °C. libretexts.org

Transformations Involving the Aryl Halogens

The bromine atom on the aromatic ring is a key functional group for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C6 position of the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. nih.gov In the case of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids to generate more complex molecular structures.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction. For aryl bromides, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands. nih.govresearchgate.net

Below is a representative table of conditions for Suzuki-Miyaura coupling of similar brominated aromatic compounds, which can be extrapolated to predict the reactivity of this compound.

Aryl Bromide (Analogue)Boronic AcidCatalyst / LigandBaseSolventYield (%)
1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water>95
1-Bromo-3,5-difluorobenzene4-Methylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/Water92
2-Bromofluorobenzene3-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene98

This table is based on reported Suzuki-Miyaura couplings of analogous bromo-fluoro-substituted benzene (B151609) derivatives and serves as a predictive guide for the reactivity of this compound.

The electronic and steric effects of the ortho-difluoro and the adjacent ethanol (B145695) substituents on the bromine atom will influence the reaction's efficiency. The electron-withdrawing nature of the fluorine atoms can affect the rate of oxidative addition.

Nucleophilic Aromatic Substitution of Fluorine Atoms

While palladium-catalyzed reactions target the bromo-substituent, the fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack. masterorganicchemistry.com

In the case of this compound, the fluorine atoms themselves act as activating groups due to their high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic. youtube.com Interestingly, in many SNAr reactions, fluoride (B91410) is a better leaving group than other halogens because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov

The regioselectivity of the substitution (i.e., which fluorine atom is replaced) will be influenced by the electronic and steric environment of each fluorine atom. The presence of the bromo and the 1-hydroxyethyl groups will affect the electron distribution in the ring and may direct the incoming nucleophile to a specific position. It is important to note that recent research suggests that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for aryl bromides like this compound, as it allows for the generation of a highly reactive aryllithium or Grignard reagent. This in-situ generated organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

The most common method involves the use of alkyllithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. tcnj.eduias.ac.in The resulting aryllithium species is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides. tcnj.edu

Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange, often using isopropylmagnesium chloride. wikipedia.org This method can offer better functional group tolerance in some cases. wikipedia.org These reactions are crucial for creating more complex molecules from the relatively simple starting material. researchgate.netnih.gov

Reagent Typical Solvent Typical Temperature (°C) Resulting Intermediate Reference
n-ButyllithiumTHF, Diethyl ether-78 to -100Aryllithium tcnj.edu
t-ButyllithiumTHF, Pentane-78 to -100Aryllithium tcnj.edu
Isopropylmagnesium chlorideTHF-20 to 0Arylmagnesium chloride wikipedia.org
Lithium trialkylmagnesiateTHF-20 to 0Arylmagnesium species nih.gov

Interactive Data Table: Click on the column headers to sort the data.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its proximate functional groups, presents opportunities for intramolecular reactions. Following certain transformations, the newly introduced functionalities can react with the existing ethanol side chain. For instance, after a Sonogashira coupling to introduce an alkyne, an intramolecular cyclization could potentially lead to the formation of a heterocyclic system.

Rearrangement reactions are also a possibility under certain conditions. For example, acid-catalyzed dehydration of the ethanol moiety could lead to a styrenic intermediate, which might then undergo further rearrangements. While specific examples for this compound are not extensively documented in the provided search results, analogous systems suggest the potential for reactions like the Claisen rearrangement if an allyl ether were to be formed from the alcohol. wiley-vch.de Similarly, under strongly acidic conditions, rearrangements involving the phenyl ring, akin to the Bamberger rearrangement for N-phenylhydroxylamines, could be envisioned, although this is speculative without direct evidence. wiley-vch.de

Radical Reactions and Single Electron Transfer Pathways

The bromo-substituent on the aromatic ring of this compound can participate in radical reactions. For example, under photolytic or radical-initiating conditions, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

Studies on the reactions of trifluoromethyl radicals with bromoethanes have shown that bromine abstraction can occur, although this is a different substrate class. rsc.org Single Electron Transfer (SET) pathways can also be involved in certain reactions, particularly in metal-mediated processes. For instance, the formation of organometallic reagents via metal-halogen exchange can, in some cases, proceed through radical intermediates. The exact nature of these pathways would depend on the specific reagents and conditions employed.

Derivatization Strategies and Synthetic Utility of 1 6 Bromo 2,3 Difluorophenyl Ethanol

Synthesis of Chiral Amine Derivatives (e.g., via Mitsunobu reaction, reductive amination)

The conversion of the hydroxyl group in 1-(6-bromo-2,3-difluorophenyl)ethanol into a chiral amine moiety is a critical transformation, as chiral amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov Two prominent methods for this conversion are the Mitsunobu reaction and reductive amination.

The Mitsunobu reaction provides a powerful method for the direct conversion of primary and secondary alcohols into a variety of functional groups, including amines, with a predictable inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In this process, the alcohol is activated by treatment with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in-situ activation generates a good leaving group that is subsequently displaced by a suitable nitrogen nucleophile in an Sₙ2-type reaction. organic-chemistry.orgyoutube.com For the synthesis of primary amines, nitrogen sources like phthalimide (B116566) or hydrazoic acid are commonly used, followed by a deprotection or reduction step. organic-chemistry.org The reaction proceeds with clean inversion of the stereocenter, making it a valuable tool for controlling stereochemistry. organic-chemistry.orgyoutube.com

Reductive amination offers an alternative pathway to chiral amines. This two-step process typically begins with the oxidation of this compound to its corresponding ketone, 1-(6-bromo-2,3-difluorophenyl)ethanone (B1406189). uni.lu The resulting ketone is then condensed with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is subsequently reduced in the same pot to yield the desired amine derivative. A variety of reducing agents can be employed, and the use of chiral catalysts or auxiliaries can enable enantioselective synthesis, providing access to specific stereoisomers of the final amine product. nih.gov

Table 1: Comparison of Methods for Chiral Amine Synthesis
MethodKey ReagentsStereochemical OutcomeKey Features
Mitsunobu ReactionPPh₃, DEAD/DIAD, N-Nucleophile (e.g., Phthalimide)Inversion of configuration organic-chemistry.orgDirect conversion of alcohol; mild conditions. wikipedia.orgorganic-chemistry.org
Reductive AminationOxidant, Amine, Reducing AgentCan be controlled with chiral catalysts nih.govTwo-step process via a ketone intermediate. uni.lu

Preparation of Ester and Ether Analogs for Structure-Activity Relationship Studies

In drug discovery, the synthesis of analog libraries is fundamental to establishing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov The hydroxyl group of this compound is an ideal handle for creating diverse ester and ether analogs for such studies.

Ester analogs can be readily prepared through several standard esterification methods. The Mitsunobu reaction is particularly well-suited for this purpose, allowing for the condensation of the alcohol with a wide range of carboxylic acids under mild conditions, again proceeding with inversion of stereochemistry. wikipedia.orgtcichemicals.com This method is advantageous for its broad substrate scope and high efficiency. organic-chemistry.org

Ether analogs can be synthesized via classic methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. The choice of base and solvent is critical to optimize reaction yields and minimize side reactions. These ester and ether derivatives, featuring varied steric and electronic properties, are crucial for probing the binding pockets of biological targets and optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a molecule that possesses one or more stereocenters and can be incorporated into the synthesis of a larger, more complex target molecule. sigmaaldrich.commdpi.comtcichemicals.com this compound is an exemplary chiral building block due to its combination of a modifiable chiral center and a synthetically versatile aromatic ring, which is primed for further functionalization.

Nitrogen-containing heterocycles are core structures in a multitude of pharmaceuticals. The derivatized forms of this compound are valuable precursors for constructing these scaffolds.

Quinazolinones: The 6-bromo-4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Synthetic routes to these structures often involve the cyclization of anthranilic acid derivatives or other substituted anilines. Chiral amines derived from this compound (as described in section 4.1) can be envisioned as key intermediates. For instance, a chiral amine can be coupled with a 2-halobenzoyl chloride followed by cyclization to install the chiral side chain onto a pre-formed quinazolinone ring system, leading to novel, enantiomerically pure drug candidates.

Imidazopyridines: The imidazo[1,2-a]pyridine (B132010) scaffold is another important heterocycle with broad biological activity. bio-conferences.orgnih.gov A common synthesis involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. acs.org this compound can serve as a precursor to the required α-haloketone through a two-step sequence: oxidation to the ketone, 1-(6-bromo-2,3-difluorophenyl)ethanone uni.lu, followed by α-halogenation. The resulting α-halo-1-(6-bromo-2,3-difluorophenyl)ethanone can then be reacted with various substituted 2-aminopyridines to generate a library of chiral imidazo[1,2-a]pyridine derivatives, where the stereocenter is adjacent to the fused heterocyclic core. The bromine on the pyridine (B92270) ring of the starting material can also be used as a handle for further diversification, as seen in the synthesis of 6-bromo-imidazo[1,2-a]pyridine. google.com

The structural rigidity and three-dimensionality of polycyclic and spirocyclic frameworks are highly desirable features in modern drug design. nih.gov The functional groups present in this compound provide the necessary handles to construct these complex architectures.

Polycyclic Architectures: The bromo-difluoro-phenyl ring can participate in intramolecular cyclization reactions, such as Friedel-Crafts-type annulations, to build additional fused rings. nih.gov Furthermore, the bromine atom can be used in transition metal-catalyzed cross-coupling reactions to append other ring systems, which can then undergo subsequent cyclization to form elaborate polycyclic structures. nih.gov

Spirocyclic Architectures: Spirocycles, which contain two rings sharing a single atom, are of growing interest in medicinal chemistry. nih.gov The synthesis of spirocyclic compounds from this compound could be achieved by first elaborating the alcohol into a chain containing a nucleophilic group. Subsequent intramolecular nucleophilic attack onto the aromatic ring (via SₙAr) or onto a functional group attached at the benzylic position could lead to the formation of a spirocyclic center. For example, a Michael-type addition to a suitably activated derivative could generate a spiro-cephalosporin analogue. nih.gov

Precursor for Fluorinated and Multifunctionalized Aromatic Compounds

The presence of both fluorine and bromine atoms on the phenyl ring makes this compound an excellent precursor for a wide range of multifunctionalized aromatic compounds. While the fluorine atoms are generally stable and serve to modulate the electronic properties and metabolic stability of the molecule, the bromine atom is a versatile synthetic handle for introducing further molecular diversity.

The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions. For example, the Suzuki coupling can be used to form a new carbon-carbon bond by reacting the bromo-aromatic ring with an organoboron reagent, introducing new alkyl or aryl groups. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of aniline (B41778) derivatives. These powerful reactions allow for the late-stage functionalization of the molecule, enabling the synthesis of complex, highly decorated aromatic compounds while preserving the chiral integrity of the ethanol (B145695) side chain.

Table 2: Synthetic Utility of Functional Groups in this compound
Functional GroupKey ReactionsResulting Structures
Chiral Alcohol (-OH)Mitsunobu, Esterification, Etherification, OxidationChiral Amines, Esters, Ethers, Ketones wikipedia.orguni.lu
Bromine (-Br)Suzuki Coupling, Buchwald-Hartwig AminationBiaryls, Arylamines, Multifunctionalized Aromatics researchgate.net
Difluoro Phenyl RingFriedel-Crafts Annulation, Nucleophilic Aromatic SubstitutionPolycyclic Systems nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(6-Bromo-2,3-difluorophenyl)ethanol by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

A comprehensive analysis of one-dimensional NMR spectra is the cornerstone of structural verification and purity assessment for this compound.

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to each unique proton environment in the molecule. The methyl group (CH₃) protons typically appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH-OH) signal presents as a quartet, split by the three protons of the methyl group. The hydroxyl proton (-OH) often appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature. ucl.ac.ukpitt.edu The aromatic protons show complex splitting patterns in the aromatic region of the spectrum due to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. docbrown.info The carbon of the methyl group (CH₃) and the methine carbon (CH-OH) are observed in the aliphatic region. The aromatic carbons exhibit distinct signals in the downfield region, with their chemical shifts influenced by the bromine and fluorine substituents. pdx.edu The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling.

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a powerful tool for characterization. wikipedia.org It provides direct information about the chemical environment of the two non-equivalent fluorine atoms on the phenyl ring. rsc.org The chemical shifts and coupling constants (both F-F and F-H) are highly sensitive to the substitution pattern and electronic environment of the aromatic ring, offering definitive proof of the 2,3-difluoro substitution pattern. wikipedia.org

The following table summarizes the predicted and observed chemical shifts for this compound and related structures.

Interactive Data Table: NMR Chemical Shifts (δ) in ppm

Nucleus Functional Group Predicted/Observed Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
¹H -CH₃ ~1.5 Doublet ~6.5
¹H Ar-H ~7.1-7.4 Multiplet N/A
¹H -CH(OH) ~5.1-5.3 Quartet ~6.5
¹H -OH Variable (e.g., ~2.0) Singlet (broad) N/A
¹³C -CH₃ ~23-25 N/A N/A
¹³C -CH(OH) ~67-70 N/A N/A
¹³C Ar-C ~115-150 N/A N/A
¹³C Ar-C-Br ~110-120 N/A N/A
¹³C Ar-C-F ~145-160 Doublet Large (¹JCF)
¹⁹F Ar-F -110 to -160 Multiplet N/A

Note: Values are approximate and can vary based on solvent and experimental conditions. Data is compiled from general knowledge and analysis of similar structures. pdx.eduwikipedia.orgrsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the intricate connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl doublet and the methine quartet would definitively confirm their connectivity. It would also help delineate the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon signal by linking the ¹H and ¹³C spectra. For instance, the methine carbon signal can be assigned by its correlation to the methine proton quartet.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments map longer-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Correlations from the methyl and methine protons to the aromatic carbons would confirm the attachment of the ethanol (B145695) side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial relationships and stereochemistry. For this chiral molecule, NOESY can provide insights into the preferred conformation by showing through-space correlations between protons that are close to each other, such as between the methine proton and one of the aromatic protons.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes. researchgate.net For this compound, the rotation around the C(aryl)-C(ethanol) single bond is sterically hindered by the ortho-bromo and ortho-fluoro substituents.

At low temperatures, this rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Line-shape analysis of these temperature-dependent spectra can provide quantitative data on the energy barriers to rotation, offering valuable information about the molecule's conformational stability and flexibility. researchgate.net While specific DNMR studies on this compound are not widely reported, such analysis is a standard method for investigating hindered rotation in similar aryl-alkanol systems.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and specific information about its functional groups and bonding interactions. researchgate.net

Identification of Functional Groups and Hydrogen Bonding Networks

Both FT-IR and FT-Raman spectra can be used to identify the key functional groups within this compound.

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is a direct indication of intermolecular hydrogen bonding between alcohol molecules. primescholars.comresearchgate.net In dilute solutions using a non-polar solvent, a sharper, higher frequency "free" O-H stretch may become visible. mdpi.com

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methine groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region. wallonie.be

C-O Stretch: The C-O stretching vibration of the secondary alcohol appears as a strong band, usually between 1050 and 1150 cm⁻¹.

C-F Stretch: The C-F stretching vibrations give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ range.

C-Br Stretch: The C-Br stretch is found at lower wavenumbers, usually in the 500-650 cm⁻¹ region.

The presence of halogen substituents, particularly fluorine, can influence hydrogen bonding. Studies on other halogenated ethanols have shown that electron-withdrawing halogens can affect the acidity of the hydroxyl proton and the strength of the hydrogen bonds formed. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) R-OH 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Medium
C-H Stretch (Aliphatic) -CH₃, -CH 2850 - 3000 Medium
C=C Stretch (Aromatic) Ar 1450 - 1600 Medium to Strong
C-F Stretch Ar-F 1100 - 1300 Strong
C-O Stretch Secondary Alcohol 1050 - 1150 Strong
C-Br Stretch Ar-Br 500 - 650 Medium to Strong

Note: Data is compiled from standard vibrational frequency tables and analysis of similar compounds. rsc.orgwallonie.beresearchgate.net

Conformational Analysis from Vibrational Modes

Just as with NMR, vibrational spectroscopy can be used to study molecular conformation. Different rotational isomers (conformers) of this compound will have slightly different vibrational frequencies due to changes in local symmetry and interactions between groups. nih.gov

For example, an intramolecular hydrogen bond might form between the hydroxyl proton and one of the ortho-substituents (fluorine or bromine). This would result in a lower-frequency O-H stretching band compared to a conformer where the hydroxyl group is oriented away from the ring substituents. By studying the spectra under different conditions (e.g., varying temperature or solvent polarity), it may be possible to identify bands corresponding to different conformers and analyze their relative populations. mdpi.comnih.gov While this analysis can be complex, it provides a complementary method to NMR for understanding the conformational landscape of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool in chemical synthesis and characterization, providing critical information on the molecular weight and purity of a compound. For this compound, both high-resolution and chromatography-coupled mass spectrometry techniques offer complementary data essential for its structural confirmation and quality control.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₈H₇BrF₂O), HRMS provides an experimental mass that can be compared against a theoretically calculated value. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum. The precise mass measurement afforded by HRMS serves as a primary method for confirming the molecular formula of the synthesized compound.

Table 1: Theoretical Isotopic Mass Data for this compound This table presents the calculated theoretical exact masses for the primary isotopic forms of the protonated molecule [M+H]⁺. This data is illustrative of what would be determined via HRMS analysis.

Molecular Ion Isotope Theoretical Exact Mass (Da)
[C₈H₈⁷⁹BrF₂O+H]⁺ ⁷⁹Br 236.9772

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is exceptionally useful for assessing the purity of a sample and for monitoring the progress of a chemical reaction in real-time. fishersci.comnih.gov

In the context of this compound, LC-MS analysis would be used to determine the purity of the final product by separating it from any unreacted starting materials, byproducts, or other impurities. The chromatogram provides the retention time (RT) of the compound, which is characteristic under specific analytical conditions, while the mass spectrometer confirms its identity by its mass-to-charge ratio.

Furthermore, LC-MS is an effective tool for monitoring the synthesis of the target alcohol, for instance, through the reduction of its precursor, 1-(6-bromo-2,3-difluorophenyl)ethanone (B1406189), or its formation via a Grignard reaction. mt.comacs.org By taking small aliquots from the reaction mixture at various time points, the consumption of the starting material and the formation of the product can be tracked, allowing for the optimization of reaction conditions such as time and temperature. acs.org

Table 2: Illustrative LC-MS Data for Reaction Monitoring This table provides an example of the type of data that would be generated during the LC-MS monitoring of the synthesis of this compound from its ketone precursor. The values are for illustrative purposes only.

Compound Name Retention Time (min) Observed m/z [M+H]⁺
1-(6-Bromo-2,3-difluorophenyl)ethanone 3.5 234.9615

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

For a chiral molecule like this compound, single-crystal X-ray diffraction is the most reliable method for determining its absolute configuration (i.e., whether it is the R or S enantiomer). nih.govacs.org The presence of the bromine atom is highly advantageous for this purpose. As a "heavy atom," bromine scatters X-rays anomalously, and this effect can be used to definitively solve the stereochemistry of the chiral center. researchgate.net

The process requires growing a high-quality single crystal of the compound, which can sometimes be challenging. nih.gov If successful, the resulting crystallographic data allows for the creation of a detailed 3D model of the molecule. This structural information includes the unit cell dimensions of the crystal lattice and the precise coordinates of each atom.

Table 3: Example of Single-Crystal X-ray Crystallographic Data The following table is a hypothetical representation of the crystallographic data that might be obtained for this compound. This data is purely illustrative.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.53
b (Å) 5.76
c (Å) 10.21
β (°) 105.2
Volume (ų) 483.7
Z (molecules/unit cell) 2

A Flack parameter close to zero, as shown in the illustrative table, would confirm the assigned absolute configuration with high confidence. caltech.edu This definitive structural elucidation is invaluable for structure-activity relationship studies and for ensuring the stereochemical purity of the compound.

Computational and Theoretical Investigations of 1 6 Bromo 2,3 Difluorophenyl Ethanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate the electronic structure of many-body systems, making it ideal for studying organic molecules like 1-(6-bromo-2,3-difluorophenyl)ethanol. arxiv.orgnih.gov Functionals such as B3LYP are popular for their balance of efficiency and precision, often paired with basis sets like 6-311++G(d,p) to provide a detailed description of electron orbitals. nih.govglobalresearchonline.net

Before properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this involves a conformational analysis to identify all significant low-energy conformers arising from rotation around single bonds, primarily the C-C bond between the phenyl ring and the ethanol (B145695) group, and the C-O bond of the alcohol.

DFT calculations are used to optimize the geometry of each potential conformer. Vibrational frequency calculations are then performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies). nsf.gov The relative energies of these conformers are then used to determine their population distribution at a given temperature according to the Boltzmann distribution, allowing for the identification of the most stable, and therefore most abundant, conformer. researchgate.net For similar molecules, studies have shown that different conformers can exist, with the most stable form being identified through such computational methods. core.ac.uk

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates typical data obtained from a conformational analysis using DFT, showing the relative stability of different spatial arrangements.

ConformerKey Dihedral Angle (Cring-Cring-Cα-O)Relative Energy (kJ/mol)Boltzmann Population (%) at 298.15 K
Conformer A (Global Minimum)~60°0.0075.3
Conformer B~180°4.5015.1
Conformer C~-60°6.209.6

The electronic structure dictates the chemical reactivity of a molecule. DFT is used to calculate key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. globalresearchonline.net For a related compound, 1,4-dibromo-2,5-difluorobenzene, the HOMO was located on the bromine and fluorine atoms, while the LUMO was delocalized over the benzene (B151609) ring, indicating that an electronic transition would involve charge transfer from the halogens to the ring. globalresearchonline.net A similar pattern would be expected for this compound.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the electronegative fluorine and oxygen atoms and a positive potential near the hydroxyl hydrogen atom, highlighting it as a site for interaction with nucleophiles or as a hydrogen bond donor. globalresearchonline.net

Table 2: Calculated Electronic Properties for a Representative Analog

This table shows typical electronic property data calculated via DFT (B3LYP/6-311++G(d,p)) for an analogous compound, 1,4-dibromo-2,5-difluorobenzene. globalresearchonline.net

ParameterEnergy (eV)
HOMO Energy-6.981
LUMO Energy-1.537
HOMO-LUMO Energy Gap (Egap)5.444

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is a common DFT-based approach for predicting the ¹H and ¹³C NMR chemical shifts. core.ac.ukd-nb.info Calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C, making it a reliable tool for assigning complex spectra and resolving stereochemical ambiguities. d-nb.infoacs.org

IR Spectra: Theoretical vibrational (infrared) frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of normal modes and their corresponding frequencies and intensities. globalresearchonline.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. This allows for the confident assignment of all major vibrational bands in an experimental IR spectrum. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. core.ac.uk These calculations can be performed for the molecule in the gas phase or in a solvent by using a solvent model, providing insight into electronic transitions (e.g., n→π* or π→π*). researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

This table demonstrates how computational data is typically presented alongside experimental values for validation. (Values are hypothetical for this compound).

SpectroscopyParameterCalculated ValueExperimental Value
1H NMR-CH(OH) (quartet)5.1 ppm5.0 ppm
-CH3 (doublet)1.5 ppm1.4 ppm
13C NMRC-Br115 ppm114 ppm
C-OH68 ppm67 ppm
IRO-H stretch3350 cm-13345 cm-1
C-F stretch1250 cm-11248 cm-1
UV-Visλmax (in Ethanol)275 nm278 nm

Reaction Mechanism Elucidation via Transition State Calculations

A plausible synthetic route to this compound is the reduction of its corresponding ketone, 1-(6-bromo-2,3-difluorophenyl)ethanone (B1406189). uni.lu DFT calculations are instrumental in elucidating the detailed mechanism of such reactions.

Calculations would involve optimizing the geometries of the reactant (ketone), the product (alcohol), and the transition state for the hydride transfer from a reducing agent (e.g., NaBH₄). This provides a quantitative understanding of the reaction's feasibility and kinetics without performing the experiment.

Table 4: Hypothetical Energetics for the Reduction of 1-(6-bromo-2,3-difluorophenyl)ethanone

This table illustrates the type of thermodynamic and kinetic data that can be derived from transition state calculations.

SpeciesRelative Energy (kJ/mol)
Reactants (Ketone + BH4-)0.0
Transition State (TS)+55.0
Products (Alkoxide + BH3)-120.0

Derived Properties: Activation Energy (Ea) = 55.0 kJ/mol; Enthalpy of Reaction (ΔH) = -120.0 kJ/mol.

Solvents can profoundly influence reaction rates and even change the course of a reaction. acgpubs.org Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. This approach is effective for modeling how a solvent's polarity stabilizes or destabilizes reactants, products, and, most importantly, the transition state. researchgate.net

For the reduction of a ketone, a polar protic solvent like ethanol would be expected to stabilize the polar transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. In more complex syntheses, such as those involving organometallic intermediates, the choice of solvent (e.g., diethyl ether vs. THF) can dramatically impact the stability and reactivity of intermediates, determining whether a desired reaction or an unwanted side reaction, like intramolecular cyclization, occurs. acgpubs.org Computational studies can predict these outcomes, guiding the selection of optimal experimental conditions.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing explicitly on the conformational stability and intermolecular interactions of this compound have not been reported in publicly accessible scientific literature. Computational investigations, which are crucial for understanding the three-dimensional arrangements of atoms (conformations) and the non-covalent forces governing interactions between molecules, appear to be limited for this specific compound.

While general principles of computational chemistry allow for the theoretical examination of such molecules, dedicated studies publishing these results are not currently available. Molecular dynamics simulations would provide valuable insights into how the molecule behaves over time, revealing its preferred shapes and how it interacts with itself and with other molecules. This would involve analyzing torsional angles, potential energy surfaces, and various intermolecular forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are influenced by the bromine and fluorine substituents on the phenyl ring and the hydroxyl group of the ethanol moiety.

Similarly, detailed research findings and data tables from computational studies that specifically quantify the conformational stability—for instance, by calculating the energy differences between various rotamers or conformers—are not present in the surveyed literature for this compound. Such data would be essential for a comprehensive understanding of its chemical behavior and physical properties.

Further research in this area would be necessary to provide the specific data tables and detailed findings requested.

Chirality, Stereocontrol, and Enantiopurity Assessment in 1 6 Bromo 2,3 Difluorophenyl Ethanol

Chiral Analytical Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is commonly accomplished using chiral chromatography. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques employed for this purpose.

The fundamental principle of chiral chromatography relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This results in the formation of transient diastereomeric complexes with different energies of formation, leading to different retention times and, thus, separation of the enantiomers. gimitec.com

For a compound like 1-(6-bromo-2,3-difluorophenyl)ethanol, polysaccharide-based CSPs are often a suitable choice. These are commercially available and have demonstrated broad applicability in resolving a wide range of chiral molecules, including aromatic alcohols. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on a silica (B1680970) support are frequently utilized. heraldopenaccess.us

The development of a specific chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve optimal separation. A typical mobile phase for normal-phase HPLC might consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326). The relative proportions of these solvents are adjusted to optimize the resolution and analysis time. In reversed-phase HPLC, mixtures of water or buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) are used.

The following interactive table illustrates a hypothetical screening process for the chiral separation of this compound enantiomers on different chiral columns.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Hypothetical Retention Times (min)Hypothetical Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)1.0254tR1: 8.5, tR2: 9.81.8
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (85:15)0.8254tR1: 12.1, tR2: 13.51.6
Cellulose tris(3-chloro-4-methylphenylcarbamate)Methanol/Water (70:30)0.5254tR1: 6.2, tR2: 6.50.9
α1-acid glycoprotein (B1211001) (AGP)10 mM Phosphate Buffer pH 6.0/Acetonitrile (95:5)1.0254tR1: 15.3, tR2: 17.12.1

Detailed Research Findings: While specific literature on the chiral separation of this compound is not readily available, research on analogous chiral alcohols provides a strong basis for method development. For instance, the separation of other aromatic alcohols has been successfully achieved using polysaccharide-based CSPs. rsc.org The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral GC is another viable option, particularly for volatile and thermally stable compounds. Chiral GC columns often employ cyclodextrin (B1172386) derivatives as the stationary phase. rsc.org The separation mechanism is based on the formation of inclusion complexes between the enantiomers and the chiral cyclodextrin cavity.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Once the enantiomers are separated, their absolute configuration (R or S) must be determined. Optical rotation and circular dichroism (CD) spectroscopy are powerful chiroptical techniques for this purpose.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity, and the angle of rotation is measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left. While optical rotation confirms the chirality of a sample and its enantiomeric purity, it generally does not allow for the direct determination of the absolute configuration without comparison to a standard of known configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers will produce mirror-image CD spectra. The specific shape and sign (positive or negative Cotton effects) of the CD spectrum can often be correlated to the absolute configuration of the molecule through empirical rules or by comparison with quantum chemical calculations. Coupling HPLC with a CD detector can be a powerful tool, allowing for the simultaneous separation and determination of the absolute configuration of the enantiomers. nih.govresearchgate.net

Development of Robust Enantioselective Methodologies

The most efficient way to obtain an enantiomerically pure compound is through an enantioselective synthesis. For this compound, this would primarily involve the enantioselective reduction of the corresponding ketone, 6-bromo-2,3-difluoroacetophenone.

Catalytic Asymmetric Reduction: A number of robust methodologies have been developed for the asymmetric reduction of prochiral ketones. These methods typically employ a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.

Prominent examples include:

Noyori's Asymmetric Hydrogenation: This method uses a chiral ruthenium catalyst with a diphosphine ligand (e.g., BINAP) and a diamine ligand to achieve high enantioselectivity in the hydrogenation of aromatic ketones.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stoichiometrically or catalytically reduce ketones with high enantioselectivity using a borane (B79455) source like borane-dimethyl sulfide (B99878) complex.

Transfer Hydrogenation: This approach uses a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and a hydrogen donor such as isopropanol or formic acid to effect the asymmetric reduction.

The development of a robust method for this compound would involve screening different chiral catalysts, ligands, reducing agents, and reaction conditions to maximize both the chemical yield and the enantiomeric excess.

The following table summarizes some potential enantioselective methodologies.

MethodologyCatalyst/ReagentTypical ee (%)
Noyori Asymmetric HydrogenationRu(II)/chiral diphosphine/diamine>95
CBS ReductionChiral oxazaborolidine/BH₃>95
Asymmetric Transfer Hydrogenation[RuCl₂(arene)(chiral diamine)]>90

These methods offer a direct and atom-economical route to enantiomerically enriched this compound, which is often preferable to the resolution of a racemic mixture.

Mechanistic Investigations into Reactions Involving 1 6 Bromo 2,3 Difluorophenyl Ethanol

Kinetic Studies of Alcohol Functional Group Transformations

Detailed kinetic studies specifically targeting 1-(6-bromo-2,3-difluorophenyl)ethanol are not widely available in peer-reviewed literature. However, the kinetics of its functional group transformations can be inferred from the general principles of physical organic chemistry and the reaction conditions reported in synthetic procedures. The primary transformations of the alcohol group include oxidation to the corresponding ketone, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

For instance, the oxidation of this secondary alcohol to 6-bromo-2,3-difluoroacetophenone would typically follow kinetics dependent on the chosen oxidant. With a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction likely proceeds through a chromate (B82759) ester intermediate. The rate-determining step is often the C-H bond cleavage at the carbinol carbon, a process influenced by the electronic nature of the substituted phenyl ring. The electron-withdrawing effects of the two fluorine atoms and the bromine atom would increase the acidity of the alcohol proton but may slightly decrease the rate of C-H bond cleavage compared to an unsubstituted analogue.

In transformations where the hydroxyl group is converted into a better leaving group (e.g., via tosylation or mesylation), the reaction rate is primarily dependent on the nucleophilicity of the alcohol's oxygen atom and steric hindrance around it. The ortho-bromo substituent, in particular, can be expected to sterically impede the approach of bulky sulfonyl chlorides, potentially slowing the reaction rate compared to less hindered alcohols.

Understanding the Regioselectivity and Stereoselectivity of Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are of paramount importance, especially in the synthesis of chiral molecules.

Regioselectivity: In reactions involving the aromatic ring, such as further electrophilic substitution, the directing effects of the existing substituents are key. The ortho, para-directing bromine atom and the meta-directing (and deactivating) nature of the difluoro substitution pattern create a complex regiochemical environment. However, reactions at the benzylic alcohol are more common. A key regioselective reaction is the potential for metal-catalyzed cross-coupling, where the C-Br bond is selectively activated over the C-F bonds due to its lower bond dissociation energy. This allows for the introduction of new substituents at the 6-position of the phenyl ring.

Stereoselectivity: As this compound is a chiral molecule, achieving high stereoselectivity in its synthesis and subsequent reactions is a significant focus. The primary method for its synthesis is the reduction of the prochiral ketone, 6-bromo-2,3-difluoroacetophenone.

The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.

Table 1: Stereoselective Reduction of 6-Bromo-2,3-difluoroacetophenone

Reducing AgentTypical OutcomeMechanistic Implication
Sodium borohydride (B1222165) (NaBH₄)Typically produces a racemic or near-racemic mixture of the (R)- and (S)-enantiomers.A small, non-selective hydride donor that can approach the carbonyl from either face with nearly equal probability.
Asymmetric reducing agents (e.g., CBS catalysts, chiral ruthenium complexes)Can produce high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer, depending on the catalyst's chirality.The chiral catalyst coordinates to the carbonyl oxygen, creating a sterically biased environment that directs hydride attack to one face of the carbonyl group.

Subsequent reactions of the chiral alcohol, such as nucleophilic substitutions, can proceed with either inversion or retention of stereochemistry, depending on the mechanism (SN2 or SN1-type). For example, conversion to an amine via a Mitsunobu reaction typically proceeds with inversion of configuration.

Role of Halogen Substituents (Bromine, Fluorine) in Directing Reactivity and Selectivity

The halogen atoms on the phenyl ring of this compound play a critical role in modulating its reactivity and directing the selectivity of its transformations.

Bromine Atom: The C-Br bond at the ortho-position is the most likely site for oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is due to the lower bond strength of C-Br compared to C-F and C-H bonds. This allows for the selective functionalization of the 6-position. The steric bulk of the bromine atom can also influence the conformation of the molecule and the stereochemical outcome of reactions at the adjacent benzylic alcohol center.

Fluorine Atoms: The two fluorine atoms have a profound impact due to their high electronegativity. They act as strong electron-withdrawing groups via the inductive effect, which makes the aromatic ring electron-deficient and can influence the acidity of the benzylic proton. In metal-catalyzed reactions, the C-F bonds are generally unreactive under conditions typically used for C-Br bond cleavage. The fluorine atoms also contribute to the metabolic stability of molecules containing this fragment, a desirable property in the development of pharmaceuticals and agrochemicals. Their presence can block sites of oxidative metabolism by cytochrome P450 enzymes.

Catalytic Mechanisms in Metal-Mediated and Organocatalytic Transformations

While specific catalytic cycles for this compound are not explicitly detailed in the literature, they can be constructed based on well-established mechanisms for similar substrates.

Metal-Mediated Transformations: A prime example is the Suzuki-Miyaura cross-coupling reaction. If a derivative of this compound were subjected to these conditions, the catalytic cycle with a palladium(0) catalyst would proceed as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond to form a palladium(II) intermediate. This step is regioselective for the C-Br bond.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

Organocatalytic Transformations: Organocatalysis offers a metal-free approach to transformations. For example, the kinetic resolution of racemic this compound could be achieved through acylation catalyzed by a chiral amine or phosphine (B1218219). In such a reaction, the chiral catalyst would preferentially activate one enantiomer of the alcohol, leading to its selective acylation and allowing for the separation of the acylated product from the unreacted enantiomer. The mechanism would involve the formation of a highly reactive acyl-catalyst intermediate that exhibits enantioselective reactivity towards the alcohol.

Q & A

Q. What are the common synthetic routes for preparing 1-(6-Bromo-2,3-difluorophenyl)ethanol?

Methodological Answer: The compound is typically synthesized via reduction of its ketone precursor, 1-(6-Bromo-2,3-difluorophenyl)ethanone, using reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol. For enantioselective synthesis, biocatalytic methods employing alcohol dehydrogenases (e.g., evo-1.1.200) or lipases can be used to achieve high enantiomeric excess (e.e.) under mild conditions . Alternative routes may involve halogenation or alkylation of intermediates, as seen in structurally similar bromofluorophenyl derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of hydroxyl (-OH), bromine, fluorine, and aromatic protons.
  • FT-IR : Identification of O-H (3200–3600 cm1^{-1}) and C-Br (~500 cm1^{-1}) stretches.
  • X-ray Crystallography : For unambiguous determination of molecular geometry and substituent positioning, especially when resolving steric or electronic effects .

Q. How do halogen substituents (Br, F) influence the compound’s reactivity?

Methodological Answer: Bromine acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) reactivity at meta/para positions. Fluorine, due to its electronegativity and inductive effects, stabilizes adjacent carbocations and directs nucleophilic attacks. Together, these halogens increase the compound’s polarity, affecting solubility in non-polar solvents and interactions in catalytic processes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer: Enantioselectivity is achieved via:

  • Biocatalysis : Use engineered alcohol dehydrogenases (e.g., ATA-256) with isopropylamine as an amine donor for asymmetric reduction of ketone precursors. Reaction optimization includes pH control (6.5–8.0) and temperature (25–30°C) to maximize yield and e.e. .
  • Chiral Auxiliaries : Temporary chirality induction using Evans oxazolidinones, followed by auxiliary removal.

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Strategies include:

  • Variable-Temperature NMR : To detect conformational changes.
  • DFT Calculations : Compare computed NMR chemical shifts or IR spectra with experimental data.
  • Multi-Technique Validation : Pair XRD with Raman spectroscopy or mass spectrometry for cross-verification .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states and activation energies for SNAr (nucleophilic aromatic substitution) or SN2 mechanisms.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict reaction pathways in polar aprotic solvents like DMF .

Q. How to mitigate steric hindrance during functionalization of the aromatic ring?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use bulky directing groups (e.g., TMS) to control regioselectivity.
  • Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers.
  • Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) to reduce steric bulk during halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.